1-(T-Butyldimethylsiloxy)-1,3-butadiene
Overview
Description
1-(T-Butyldimethylsiloxy)-1,3-butadiene is an organosilicon compound that features a butadiene backbone with a tert-butyldimethylsiloxy group attached. This compound is of significant interest in organic synthesis due to its unique reactivity and ability to participate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(T-Butyldimethylsiloxy)-1,3-butadiene can be synthesized through the reaction of 1,3-butadiene with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride. The reaction proceeds as follows: [ \text{CH}_2=\text{CH}-\text{CH}=\text{CH}_2 + \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{(CH}_3\text{)}_3\text{SiOCH}_2\text{CH}=\text{CHCH}_2\text{Si(CH}_3\text{)}_3 ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified through distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(T-Butyldimethylsiloxy)-1,3-butadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding epoxide.
Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.
Substitution: The silyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogens (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents), anhydrous conditions.
Major Products:
Oxidation: Epoxides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(T-Butyldimethylsiloxy)-1,3-butadiene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a protecting group for sensitive functional groups.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(T-Butyldimethylsiloxy)-1,3-butadiene involves its ability to participate in various chemical reactions due to the presence of the silyl group. The silyl group can stabilize reaction intermediates, enhance reactivity, and improve selectivity in chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
4-(T-Butyldimethylsiloxy)-1-butyne: Similar in structure but with a triple bond instead of a double bond.
4-(T-Butyldimethylsiloxy)-3-penten-2-one: Contains a ketone functional group.
Tert-Butyldimethylsilyl chloride: Used as a reagent in the synthesis of silyl-protected compounds.
Uniqueness: 1-(T-Butyldimethylsiloxy)-1,3-butadiene is unique due to its ability to undergo a wide range of chemical reactions while maintaining the stability of the silyl group. This makes it a versatile compound in organic synthesis and various scientific applications.
Properties
IUPAC Name |
buta-1,3-dienoxy-tert-butyl-dimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h7-9H,1H2,2-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVNQHKJPKSUOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC=CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695681 | |
Record name | [(Buta-1,3-dien-1-yl)oxy](tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88346-87-6 | |
Record name | [(Buta-1,3-dien-1-yl)oxy](tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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